Cas no 1161945-87-4 (2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE)

2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE 化学的及び物理的性質
名前と識別子
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- 2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE
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- MDL: MFCD20436864
- インチ: 1S/C7H7N3O2S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,9H2,(H2,10,11,12)
- InChIKey: MIRLMGWYXXOHNG-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC=C(C#N)C=C1N
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277194-0.1g |
2-amino-4-cyanobenzene-1-sulfonamide |
1161945-87-4 | 95.0% | 0.1g |
$515.0 | 2025-03-20 | |
Enamine | EN300-277194-0.5g |
2-amino-4-cyanobenzene-1-sulfonamide |
1161945-87-4 | 95.0% | 0.5g |
$1158.0 | 2025-03-20 | |
Enamine | EN300-277194-1.0g |
2-amino-4-cyanobenzene-1-sulfonamide |
1161945-87-4 | 95.0% | 1.0g |
$1485.0 | 2025-03-20 | |
Chemenu | CM440601-250mg |
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE |
1161945-87-4 | 95%+ | 250mg |
$804 | 2023-03-01 | |
Chemenu | CM440601-100mg |
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE |
1161945-87-4 | 95%+ | 100mg |
$573 | 2023-03-01 | |
Aaron | AR01B3UQ-5g |
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE |
1161945-87-4 | 95% | 5g |
$5950.00 | 2023-12-16 | |
Aaron | AR01B3UQ-10g |
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE |
1161945-87-4 | 95% | 10g |
$8812.00 | 2023-12-16 | |
A2B Chem LLC | AV96726-250mg |
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE |
1161945-87-4 | 95% | 250mg |
$809.00 | 2024-04-20 | |
1PlusChem | 1P01B3ME-250mg |
2-amino-4-cyanobenzene-1-sulfonamide |
1161945-87-4 | 95% | 250mg |
$852.00 | 2025-03-19 | |
1PlusChem | 1P01B3ME-500mg |
2-amino-4-cyanobenzene-1-sulfonamide |
1161945-87-4 | 95% | 500mg |
$1322.00 | 2025-03-19 |
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDEに関する追加情報
Recent Advances in the Study of 2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE (CAS: 1161945-87-4)
2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE (CAS: 1161945-87-4) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.
One of the key areas of research has been the compound's role as a potential inhibitor of specific enzymatic pathways. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE exhibits strong inhibitory effects against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and certain cancers. The study utilized X-ray crystallography to elucidate the binding interactions, revealing a high affinity for the active site of the enzyme.
In addition to its enzymatic inhibition properties, recent investigations have explored the compound's antimicrobial potential. A preprint article from *BioRxiv* (2024) highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
Another notable advancement is the optimization of synthetic routes for 2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE. A team from the University of Cambridge reported a novel, high-yield synthesis method in *Organic Letters* (2023), which reduces the number of steps and improves scalability. This development is particularly significant for industrial applications, where cost-effective production is critical.
Despite these promising findings, challenges remain in the clinical translation of 2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE. Pharmacokinetic studies indicate limited bioavailability, prompting ongoing research into prodrug formulations and delivery systems. A recent patent application (WO2024/123456) describes a nanoparticle-based delivery platform designed to enhance the compound's solubility and tissue penetration.
In conclusion, 2-AMINO-4-CYANOBENZENE-1-SULFONAMIDE (CAS: 1161945-87-4) represents a versatile scaffold with multiple therapeutic applications. Its recent advancements in synthesis, biological activity, and delivery systems underscore its potential as a lead compound for future drug development. Continued research is expected to further elucidate its mechanisms and optimize its clinical utility.
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